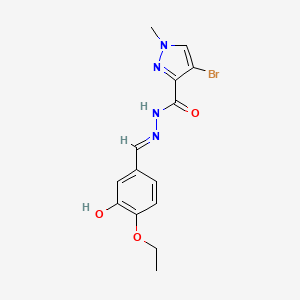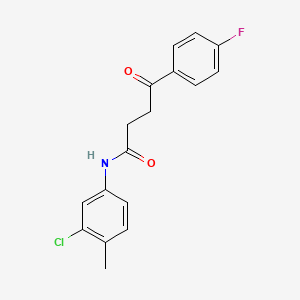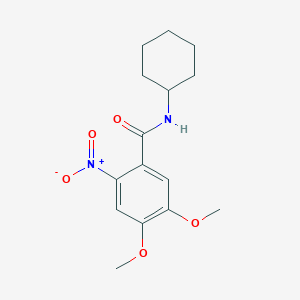
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide, also known as DCEAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DCEAA belongs to the family of N-acylarylhydrazones, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide acts by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. In a study conducted by Al-Majed et al., N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide was found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in rats. The study also showed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a protective effect against oxidative stress-induced tissue damage in rats. Another study conducted by Al-Tamimi et al. found that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a significant effect on the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a good yield. N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has also been found to exhibit potent biological activities, making it a promising compound for drug development. However, there are also some limitations to using N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide in lab experiments. The mechanism of action of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide is not fully understood, which makes it difficult to predict its effects on different biological systems. Additionally, N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy.
Zukünftige Richtungen
For research on N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide could focus on elucidating its mechanism of action, identifying new therapeutic targets, and determining its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide involves the reaction between cyclohexanone and 3,4-diethoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then acylated with acetic anhydride to form N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide. This method has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In a study conducted by Al-Majed et al., N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide was found to have a significant antinociceptive effect in mice. The study also showed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a dose-dependent anti-inflammatory effect in rats. Another study conducted by Al-Tamimi et al. found that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a potent anticonvulsant effect in mice.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-21-16-11-10-14(12-17(16)22-4-2)13-18(20)19-15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNXROAMNDPMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2CCCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)




![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)





![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)